- Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction, Journal of Industrial and Engineering Chemistry (Amsterdam, 2016, 39, 218-225
Cas no 959-33-1 (4-Methoxychalcone)
4-Methoxychalcone structure
Product Name:4-Methoxychalcone
Número CAS:959-33-1
MF:C16H14O2
Megavatios:238.281164646149
MDL:MFCD00017179
CID:83257
PubChem ID:641819
Update Time:2024-10-25
4-Methoxychalcone Propiedades químicas y físicas
Nombre e identificación
-
- (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one
- 4-METHOXYBENZYLIDENEACETOPHENONE
- 3-(4-METHOXYPHENYL)-1-PHENYLPROP-2-EN-1-ONE
- 3-(4-METHOXYPHENYL)-1-PHENYL-2-PROPEN-1-ONE
- 2-(P-ANISAL)ACETOPHENONE
- 2-(P-ANISYLIDENE)ACETOPHENONE
- 2-(4-METHOXYBENZYLIDENE)ACETOPHENONE
- 2-(4-Methoxybenzal)Acetophenone
- 4-Methoxychalcone
- ALPHA ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE TECH.
- METHOXYCHALCONE, 4-(RG)
- (4-Methoxybenzylidene)acetophenone
- (p-Methoxybenzylidene)acetophenone
- 1-Phenyl-3-(4-methoxyphenyl)-2-propen-1-one
- 3-(p-Methoxyphenyl)-1-phenyl-2-propen-1-one
- Chalcone, 4-methoxy-
- (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
- 2-propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-, (2E)-
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-
- XUFXKBJMCRJATM-FMIVXFBMSA-N
- Phenyl p-methoxystyryl ketone
- NSC636917
- 4'-Methoxybenzylideneacetophenone
- Q633959
- 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one (ACI)
- Chalcone, 4-methoxy- (6CI, 7CI, 8CI)
- 1-Phenyl-3-(4-methoxyphenyl)-2-propenone
- 4-Methoxystyryl phenyl ketone
- 4′-Methoxybenzylideneacetophenone
- NSC 11866
- NSC 636917
- p-Methoxystyryl phenyl ketone
- EINECS 213-499-7
- AI3-17319
- AKOS024306989
- SY049670
- CCRIS 2230
- p-Methoxyphenyl styryl ketone
- PD158954
- FT-0618934
- 3-(4-Methoxy-phenyl)-1-phenyl-propenone
- XUFXKBJMCRJATM-UHFFFAOYSA-N
- 3-(4-methoxyphenyl)-1-phenyl-prop-2-ene-1-one
- DTXSID70870818
- PD158953
- Anisal-acetophenon
- 4-methoxy chalcone
- BBL019090
- M1409
- CS-0181937
- Z46028374
- MFCD00017179
- DTXSID601313945
- CHEMBL105496
- NSC-170287
- W-100150
- LS-14472
- 10L-722
- Q63395979
- trans-4-Methoxychalcone
- NS00015322
- 22252-15-9
- 959-33-1
- (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one
- BDBM86005
- NSC170287
- NSC-636917
- 1-Phenyl-3-(4-methoxyphenyl)-2-propen- 1-one
- HY-W083376A
- Chalcone, 4
- EN300-16058
- NSC-11866
- SCHEMBL521906
- SCHEMBL1566431
- S10243
- 2-Propen-1-one,3-(4-methoxyphenyl)-1-phenyl-
- AKOS000447894
- 4-Methoxychalcone-1
- STK993811
- InChI=1/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9
- AE-641/00576037
- NSC11866
- XAA25215
-
- MDL: MFCD00017179
- Renchi: 1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3
- Clave inchi: XUFXKBJMCRJATM-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC=CC=1)C=CC1C=CC(OC)=CC=1
- Brn: 978742
Atributos calculados
- Calidad precisa: 238.09900
- Masa isotópica única: 238.09938
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 4
- Complejidad: 282
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.1
- Superficie del Polo topológico: 26.3
- Carga superficial: 0
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.114
- Punto de fusión: 74.0 to 77.0 deg-C
- Punto de ebullición: 340.88°C (rough estimate)
- Punto de inflamación: 180.4 °C
- índice de refracción: 1.6290 (estimate)
- PSA: 26.30000
- Logp: 3.59130
- Disolución: 未确定
4-Methoxychalcone Información de Seguridad
-
Símbolo:
- Promover:警告
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R38
4-Methoxychalcone Datos Aduaneros
- Código HS:2914509090
- Datos Aduaneros:
中国海关编码:
2914509090概述:
2914509090 含其他含氧基的酮. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Methoxychalcone PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158331-25G |
4-Methoxychalcone |
959-33-1 | >98.0%(HPLC) | 25g |
¥344.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158331-5g |
4-Methoxychalcone |
959-33-1 | >98.0%(HPLC) | 5g |
¥95.90 | 2023-09-02 | |
| Fluorochem | 092495-5g |
E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 95% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 092495-25g |
E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 95% | 25g |
£39.00 | 2022-03-01 | |
| Fluorochem | 092495-100g |
E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 95% | 100g |
£129.00 | 2022-03-01 | |
| Fluorochem | 092495-250g |
E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 95% | 250g |
£284.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1409-25G |
4-Methoxychalcone |
959-33-1 | >98.0%(GC) | 25g |
¥340.00 | 2024-04-15 | |
| Alichem | A019116534-500g |
3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 95% | 500g |
$387.20 | 2023-08-31 | |
| TRC | M262758-500mg |
4-Methoxychalcone |
959-33-1 | 500mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M262758-1g |
4-Methoxychalcone |
959-33-1 | 1g |
$ 65.00 | 2022-06-04 |
4-Methoxychalcone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Fluorapatite (Ca5F(PO4)3) , Sodium nitrate Solvents: Methanol ; 24 h, rt
Referencia
Métodos de producción 2
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 0 °C
Referencia
- Synthesis, crystal structures and DFT studies of 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1-[2-(5-chloro-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, Journal of Molecular Structure, 2011, 1006(1-3), 147-158
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 - 5 °C; 3 h, 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Referencia
- A facial synthesis and antimicrobial activity of some pyrazole derivatives carrying indole, E-Journal of Chemistry, 2010, 7(3), 745-750
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Barium hydroxide Solvents: 1-Ethyl-3-methylimidazolium dicyanamide ; 6 h, rt
Referencia
- Large acceleration under highly concentrated conditions: Synthesis of chalcones using a small amount of DMF or [emim]N(CN)2, Results in Chemistry, 2022, 4,
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Sulfuric acid (silica supported) ; 3 h, 80 °C
Referencia
- Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions, Journal of the Brazilian Chemical Society, 2004, 15(5), 773-776
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: 1H-Imidazolium, 3-[3-[[(1S)-1,2-dicarboxyethyl]amino]-3-oxopropyl]-1-methyl-, br… ; 4 h, 25 °C
Referencia
- An Efficient Synthesis of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation Reaction using Amino Acid Based Ionic Liquids, Current Catalysis, 2021, 10(2), 103-107
Métodos de producción 9
Métodos de producción 10
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Titania ; 2 min, heated
Referencia
- Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst, Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25
Métodos de producción 12
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium trithiocarbonate Catalysts: Trioctylmethylammonium chloride Solvents: Benzene , Water
Referencia
- The dehalogenation of vic-dihaloalkanes to alkenes with sodium trithiocarbonate or sodium dithiocarbonate in the presence of phase-transfer catalysts, Bulletin of the Chemical Society of Japan, 1989, 62(8), 2739-41
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.3 Reagents: Chlorotrimethylsilane , Sodium iodide
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.3 Reagents: Chlorotrimethylsilane , Sodium iodide
Referencia
- Reagents and synthetic methods. 59. Iodotrimethylsilane-mediated aldol -type condensation between trialkylsilyl enol ethers and trimethylsilyl halohydrins, Anales de Quimica, 1987, 83(1), 121-3
Métodos de producción 15
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Naphthalene (reaction products with Sulfuric acid) , Sulfuric acid (reaction product with Naphthalene) ; 100 min, 70 °C; 70 °C → rt
1.2 Reagents: Dichloromethane ; > 1 min, heated
1.2 Reagents: Dichloromethane ; > 1 min, heated
Referencia
- Carbon-based solid acid as an efficient and reusable catalyst for cross-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions, Cuihua Xuebao, 2008, 29(7), 602-606
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Water Catalysts: Barium hydroxide Solvents: 1,4-Dioxane
Referencia
- Barium(II) hydroxide as catalyst in organic reactions. 20. Structure-catalytic activity relationship in the Wittig reaction, Journal of Organic Chemistry, 1989, 54(15), 3695-701
Métodos de producción 18
Métodos de producción 19
Condiciones de reacción
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate ; 70 min, 75 °C
Referencia
- Melamine trisulfonic acid as an efficient and reusable catalyst for the crossed-Aldol condensation of ketones and aldehydes under solvent-free conditions, Iranian Journal of Catalysis, 2012, 2(4), 157-163
Métodos de producción 20
Condiciones de reacción
1.1 Catalysts: Diethylamine Solvents: Water ; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- A green, inexpensive and efficient organocatalyzed procedure for aqueous aldol condensations, Journal of the Brazilian Chemical Society, 2009, 20(10), 1895-1900
4-Methoxychalcone Raw materials
- 1-Propanone, 2,3-dibromo-3-(4-methoxyphenyl)-1-phenyl-
- p-Methoxybenzaldehyde
- Acetophenone
- 1-Phenyl-1-trimethylsilyloxyethylene
- N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide
4-Methoxychalcone Preparation Products
4-Methoxychalcone Literatura relevante
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas Lineales 1,3-diarilpropanoides Retrochalconas
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas Lineales 1,3-diarilpropanoides chalconas y dihidrochalconas Retrochalconas
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Alcohol/Éter
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Aldehído/Cetona
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